2,3-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide
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Overview
Description
2,3-Dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is a chemical compound known for its diverse applications in scientific research. It is characterized by the presence of a benzamide core substituted with two methoxy groups at the 2 and 3 positions and a 5-oxopyrrolidin-3-yl group attached to the nitrogen atom. This compound is of interest due to its potential biological activities and its role as an intermediate in organic synthesis.
Mechanism of Action
Target of Action
Benzamides, a significant class of amide compounds, have been widely used in various industries and have shown diverse biological activities .
Mode of Action
It’s worth noting that benzamides have been associated with a wide range of biological activities, including antioxidant, analgesic, and anti-inflammatory effects .
Biochemical Pathways
Benzamides have been associated with antioxidant activity, suggesting they may interact with pathways related to oxidative stress .
Result of Action
Benzamides have been associated with antioxidant and antibacterial activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide typically starts from 2,3-dimethoxybenzoic acid. The acid is first converted to its corresponding acid chloride using thionyl chloride (SOCl₂). The resulting acid chloride is then reacted with 5-oxopyrrolidine in the presence of a base such as triethylamine (TEA) in a solvent like tetrahydrofuran (THF) to yield the desired benzamide .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Types of Reactions:
Oxidation: The methoxy groups can undergo oxidation to form corresponding hydroxyl groups.
Reduction: The carbonyl group in the pyrrolidinone ring can be reduced to form a hydroxyl group.
Substitution: The methoxy groups can be substituted by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products:
Oxidation: Formation of dihydroxy derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted benzamides.
Scientific Research Applications
2,3-Dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antioxidant and antibacterial activities.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
- 3,5-Dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide
- 2,3-Dimethoxy-N-(4-oxopyrrolidin-3-yl)benzamide
Comparison:
- Structural Differences: The position of the methoxy groups and the carbonyl group in the pyrrolidinone ring can vary, leading to differences in reactivity and biological activity.
- Uniqueness: 2,3-Dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide is unique due to its specific substitution pattern, which may confer distinct biological properties compared to its analogs .
Properties
IUPAC Name |
2,3-dimethoxy-N-(5-oxopyrrolidin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4/c1-18-10-5-3-4-9(12(10)19-2)13(17)15-8-6-11(16)14-7-8/h3-5,8H,6-7H2,1-2H3,(H,14,16)(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFRESFBIXYYJS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C(=O)NC2CC(=O)NC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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